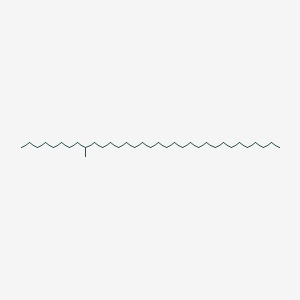

9-Methyltritriacontane

Description

Properties

CAS No. |

58349-86-3 |

|---|---|

Molecular Formula |

C34H70 |

Molecular Weight |

478.9 g/mol |

IUPAC Name |

9-methyltritriacontane |

InChI |

InChI=1S/C34H70/c1-4-6-8-10-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-29-31-33-34(3)32-30-28-11-9-7-5-2/h34H,4-33H2,1-3H3 |

InChI Key |

QAPBJPAUNVSNJQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCC(C)CCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 9-Methyltritriacontane: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methyltritriacontane is a long-chain branched alkane with the molecular formula C34H70.[1] As a member of the extensive family of hydrocarbons, its physicochemical properties are of interest in various fields, including organic geochemistry, chemical synthesis, and potentially in the study of biological systems where long-chain hydrocarbons can play roles in signaling and as structural components of membranes. This technical guide provides a summary of the known properties of this compound and presents generalized experimental protocols for the synthesis, purification, and analysis of similar long-chain branched alkanes, given the limited specific data available for this particular compound.

Core Physical and Chemical Properties

While specific experimental data for this compound is scarce in publicly available literature, its basic chemical identifiers have been established.

| Property | Value | Source |

| Molecular Formula | C34H70 | NIST[1] |

| Molecular Weight | 478.9196 g/mol | NIST[1] |

| CAS Registry Number | 58349-86-3 | NIST[1] |

| IUPAC Name | This compound | NIST |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Not available |

Experimental Protocols

Due to the lack of specific documented procedures for this compound, the following sections detail generalized yet comprehensive experimental protocols applicable to the synthesis and characterization of long-chain branched alkanes.

Synthesis of Long-Chain Branched Alkanes

The synthesis of a molecule like this compound can be approached through methods that allow for the controlled coupling of alkyl chains. A common and effective strategy involves the use of Grignard reagents or organocuprates.

Protocol: Synthesis via Grignard Reagent Coupling

-

Preparation of the Grignard Reagent:

-

React an appropriate long-chain alkyl halide (e.g., 1-bromooctane) with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) to form the Grignard reagent (octylmagnesium bromide).

-

-

Preparation of the Second Alkyl Halide:

-

Synthesize the second component, which would be a 2-halo-substituted long-chain alkane (e.g., 2-bromohexacosane). This can be prepared from the corresponding alcohol via bromination with a reagent like phosphorus tribromide.

-

-

Coupling Reaction:

-

In a separate reaction vessel, dissolve the 2-bromohexacosane in anhydrous THF.

-

Slowly add the prepared Grignard reagent to the solution of the second alkyl halide at a controlled temperature, often at 0°C or room temperature. The use of a copper catalyst, such as copper(I) iodide, can improve the yield of the cross-coupling reaction.

-

The reaction mixture is typically stirred for several hours to ensure completion.

-

-

Work-up and Initial Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the organic layer with a suitable solvent like diethyl ether or hexane.

-

Wash the organic phase sequentially with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification

The crude product from the synthesis will likely contain unreacted starting materials and byproducts. Purification of long-chain alkanes is typically achieved through chromatographic techniques.

Protocol: Column Chromatography Purification

-

Stationary Phase Preparation:

-

Prepare a slurry of silica gel in a non-polar solvent such as hexane.

-

Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of the non-polar eluent.

-

Carefully load the sample onto the top of the silica gel bed.

-

-

Elution:

-

Elute the column with a non-polar solvent system, typically starting with 100% hexane. The polarity of the eluent can be gradually increased if necessary, but for alkanes, a non-polar mobile phase is usually sufficient.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

-

Product Isolation:

-

Combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure to yield the purified this compound.

-

Physicochemical Characterization

The identity and purity of the synthesized compound must be confirmed through various analytical techniques.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful tool for separating and identifying volatile and semi-volatile organic compounds.

-

Sample Preparation:

-

Prepare a dilute solution of the purified compound in a volatile organic solvent (e.g., hexane or dichloromethane).

-

-

GC Separation:

-

Inject a small volume (typically 1 µL) of the sample solution into the GC instrument equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).

-

The oven temperature program should be optimized to achieve good separation of long-chain alkanes. A typical program might start at a lower temperature (e.g., 150°C), ramp up to a high temperature (e.g., 320°C) at a controlled rate (e.g., 10°C/min), and then hold at the final temperature for a period to ensure elution of all components.[2]

-

-

MS Detection:

-

The eluting compounds are ionized, typically using electron ionization (EI).

-

The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z), generating a mass spectrum for each component.

-

The fragmentation pattern of straight-chain and branched alkanes can be analyzed to confirm the structure. For alkanes, characteristic fragment ions are observed at m/z values corresponding to the loss of alkyl radicals.[3]

-

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

Sample Preparation:

-

Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., deuterated chloroform, CDCl3).

-

-

¹H NMR Spectroscopy:

-

Acquire the proton NMR spectrum. For a branched alkane like this compound, the spectrum will show overlapping signals in the aliphatic region (typically 0.8-1.5 ppm). The methyl protons of the branch will likely appear as a doublet, while the methine proton at the branch point will be a multiplet.

-

-

¹³C NMR Spectroscopy:

-

Acquire the carbon-13 NMR spectrum. This is particularly useful for confirming the number of unique carbon environments in the molecule. The carbon at the branch point and the methyl carbon of the branch will have distinct chemical shifts compared to the methylene carbons of the long chain.[4] 2D NMR techniques like COSY and HSQC can be used to further elucidate the structure by showing correlations between protons and carbons.[5][6]

-

Biological Activity

While there is no specific biological activity reported for this compound, branched-chain alkanes are known to play significant roles in chemical communication in insects, often acting as components of contact sex pheromones.[7] The specific positioning of methyl branches can be crucial for biological recognition.[7] The biological relevance of this compound, if any, would require dedicated biological assays.

Visualizations

Logical Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of a long-chain branched alkane.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. GCMS Section 6.9.1 [people.whitman.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

Unveiling the Presence of 9-Methyltritriacontane Isomers in the Natural World: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural sources and occurrence of long-chain methyl-branched alkanes, with a specific focus on isomers of methyltritriacontane. While direct evidence for the natural occurrence of 9-Methyltritriacontane is limited in publicly accessible scientific literature, a closely related structural isomer, 15-Methyltritriacontane, has been identified as a significant component of insect cuticular hydrocarbons. This document provides a comprehensive overview of the known sources of this isomer, detailed experimental protocols for its extraction and analysis, and an illustrative representation of its biosynthetic pathway.

Natural Occurrence of Methyltritriacontane Isomers

Long-chain branched alkanes are integral components of the epicuticular wax layer in many plants and the cuticular hydrocarbons (CHCs) of insects. These compounds play crucial roles in preventing desiccation and mediating chemical communication. While the specific isomer this compound has not been prominently reported, 15-Methyltritriacontane has been identified in the ant species Tetraponera rufonigra.

Quantitative Data Summary

The following table summarizes the known occurrence of 15-Methyltritriacontane. It is important to note that quantitative data remains sparse, with current literature primarily describing it as a "major" constituent without specifying precise concentrations or relative abundance.

| Compound Name | Chemical Formula | Natural Source | Organism Classification | Location/Tissue | Relative Abundance | Reference |

| 15-Methyltritriacontane | C34H70 | Cuticular Hydrocarbons | Insecta: Hymenoptera: Formicidae (Tetraponera rufonigra) | Cuticle | Major Component | [1] |

Experimental Protocols

The isolation and analysis of long-chain branched alkanes from natural sources typically involve solvent extraction followed by gas chromatography-mass spectrometry (GC-MS). The following protocols are representative of the methodologies employed in the study of insect cuticular hydrocarbons and can be adapted for the analysis of 15-Methyltritriacontane.

Extraction of Cuticular Hydrocarbons

This protocol describes a standard method for the solvent extraction of CHCs from insect samples.

Materials:

-

Insect specimens (e.g., Tetraponera rufonigra workers)

-

n-Hexane (HPLC grade)

-

Glass vials with PTFE-lined caps

-

Vortex mixer

-

Micropipettes

-

Whatman No. 1 filter paper or equivalent syringe filter

Procedure:

-

Collect a known number or mass of insect specimens. If live, euthanize by freezing.

-

Place the specimens into a clean glass vial.

-

Add a sufficient volume of n-hexane to completely submerge the specimens (e.g., 1 mL for a small number of ants).

-

Seal the vial and agitate using a vortex mixer for 2 minutes.

-

Allow the specimens to extract for a longer period (e.g., 10 minutes to 48 hours, depending on the desired extraction efficiency) at room temperature.[1]

-

Carefully decant the hexane extract into a clean vial, or filter the extract to remove any particulate matter.

-

The resulting extract contains the cuticular hydrocarbons and can be concentrated under a gentle stream of nitrogen if necessary before analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the typical parameters for the analysis of CHC extracts by GC-MS.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms, HP-5ms)

Procedure:

-

Sample Injection: Inject 1-2 µL of the hexane extract into the GC inlet.

-

Inlet Parameters:

-

Inlet temperature: 250-300°C

-

Injection mode: Splitless

-

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50-70°C, hold for 1-2 minutes.

-

Ramp 1: Increase temperature at a rate of 15-25°C/min to 200°C.

-

Ramp 2: Increase temperature at a rate of 5-10°C/min to 320°C.

-

Final hold: Hold at 320°C for 10-15 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass scan range: m/z 40-600.

-

Source temperature: 230-250°C.

-

Quadrupole temperature: 150°C.

-

-

Data Analysis: Identify the compound peaks by comparing their mass spectra and retention times with those of authentic standards or by interpretation of the fragmentation patterns characteristic of methyl-branched alkanes.

Biosynthesis of Methyl-Branched Alkanes

The biosynthesis of methyl-branched alkanes in insects is a complex process that occurs in specialized cells called oenocytes. The pathway involves the extension of a fatty acid chain with the incorporation of a methyl group from methylmalonyl-CoA. The resulting long-chain methyl-branched fatty acid is then converted to the corresponding alkane.

References

The Biological Role of 9-Methyltritriacontane and Related Methyl-Branched Alkanes in Insect Communication: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cuticular hydrocarbons (CHCs) are a diverse class of lipids found on the exoskeleton of nearly all insects, where they primarily serve to prevent desiccation.[1] Beyond this fundamental physiological role, CHCs have evolved to become critical mediators of chemical communication, influencing a wide array of behaviors essential for survival and reproduction.[1][2] Among the vast array of CHCs, long-chain methyl-branched alkanes have been identified as particularly important signaling molecules in various insect taxa.[1][3] This technical guide provides a comprehensive overview of the biological role of these compounds, with a focus on the available data for alkanes structurally related to 9-Methyltritriacontane. While specific research singling out this compound as a primary signaling molecule is limited in the currently available scientific literature, the principles of action, experimental methodologies, and signaling pathways described for other long-chain methyl-branched alkanes provide a robust framework for understanding its potential functions.

This guide will delve into the role of these compounds in insect communication, present quantitative data from key studies, detail the experimental protocols used to elucidate their function, and provide visualizations of the associated biological and experimental processes.

The Role of Methyl-Branched Alkanes in Insect Communication

Long-chain methyl-branched alkanes are integral components of the complex CHC profiles of many insects and play a significant role in mediating social and sexual interactions.[4][5] Their structural diversity, including variations in chain length and the position of methyl groups, allows for a high degree of signal specificity.[5]

1.1. Mate Recognition and Sex Pheromones

In numerous insect species, particularly within the order Coleoptera (beetles), methyl-branched alkanes function as contact sex pheromones.[2] These non-volatile or low-volatility compounds are perceived upon direct contact or at very close range, typically through antennal chemoreceptors.[2] They allow individuals to discern the sex, species, and reproductive status of a potential mate.

For instance, in several species of longhorned beetles (family Cerambycidae), specific methyl-branched alkanes on the female cuticle elicit courtship and mating behaviors in males.[2] The presence and relative abundance of these compounds can signal female receptivity and quality.

1.2. Nestmate and Species Recognition

In social insects such as ants, bees, and wasps, methyl-branched alkanes contribute to the "colony odor," a unique chemical signature that allows nestmates to recognize each other and distinguish them from foreign individuals. This chemical recognition is crucial for maintaining colony cohesion and defending against intruders. While specific data on this compound is not prominent, a study on the ant Tetraponera rufonigra identified 15-Methyltritriacontane and 13-Methylhentriacontane as major components of their CHC profile, underscoring the importance of long-chain methyl-branched alkanes in this context.[6]

1.3. Host Recognition by Parasitoids

Parasitoid wasps, which lay their eggs in or on other insects, utilize the CHCs of their hosts as kairomones to locate and identify suitable targets. Methyl-branched alkanes on the cuticle of a host larva can be a key cue for a female parasitoid, indicating that it is an appropriate species for oviposition.[3][7]

Quantitative Data on the Behavioral Effects of Methyl-Branched Alkanes

Table 1: Behavioral Responses of Male Longhorned Beetles to Female Cuticular Hydrocarbons

| Species | Bioassay Type | Treatment | Male Behavioral Response | Quantitative Result |

| Neoclytus acuminatus acuminatus | Decoy Bioassay | Glass decoy + 7-methylheptacosane | Mating attempt (copulation) | Significantly higher response than solvent control |

| Xylotrechus colonus | Decoy Bioassay | Glass decoy + blend of n-alkanes and branched alkanes | Mating attempt (copulation) | Significant restoration of activity compared to solvent-washed decoys |

| Lariophagus distinguendus (parasitic wasp) | Dummy Bioassay | Aged male dummy + (R)- or (S)-3-methylheptacosane | Wing-fanning (courtship) | Both enantiomers restored attractiveness of dummies |

Data synthesized from studies on cerambycid beetles and parasitic wasps where methyl-branched alkanes are key mediators of mate recognition.[2][4]

Table 2: Relative Abundance of Selected Methyl-Branched Alkanes in Insect Cuticular Profiles

| Species | Compound | Sex | Relative Abundance (%) | Analytical Method |

| Tetraponera rufonigra (ant) | 15-Methyltritriacontane | Worker | Major Component | GC-MS |

| Tetraponera rufonigra (ant) | 13-Methylhentriacontane | Worker | Major Component | GC-MS |

| Lariophagus distinguendus (parasitic wasp) | 3-methylheptacosane | Female | Present | GC-MS |

| Lariophagus distinguendus (parasitic wasp) | 3-methylheptacosane | Young Male | Present | GC-MS |

| Lariophagus distinguendus (parasitic wasp) | 3-methylheptacosane | Old Male | Absent | GC-MS |

This table highlights the presence of long-chain methyl-branched alkanes in different insect species and their variation with sex and age, suggesting a dynamic role in chemical signaling.[4][6]

Experimental Protocols

The identification and functional characterization of methyl-branched alkanes as communication signals involve a combination of chemical analysis and behavioral bioassays.

3.1. Extraction and Analysis of Cuticular Hydrocarbons

Objective: To extract and identify the chemical composition of an insect's CHC profile.

Methodology:

-

Extraction:

-

Individual insects are submerged in a non-polar solvent, typically hexane, for a short duration (e.g., 5-10 minutes) to dissolve the cuticular lipids without extracting internal lipids.

-

Alternatively, a non-lethal method using solid-phase microextraction (SPME) can be employed, where a fiber is wiped over the insect's cuticle to adsorb the CHCs.[8]

-

-

Fractionation (Optional):

-

The crude extract can be fractionated using column chromatography with silica gel to separate the hydrocarbons from more polar compounds.

-

-

Analysis:

-

The hydrocarbon fraction is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[6][9]

-

GC Separation: A capillary column (e.g., DB-5) is used to separate the individual compounds based on their boiling points and polarity.

-

MS Identification: The mass spectrometer fragments the eluted compounds, producing a unique mass spectrum for each. These spectra are compared to libraries (e.g., NIST) and known standards for identification. The position of methyl branches is determined by analyzing the fragmentation patterns.

-

3.2. Behavioral Bioassays

Objective: To determine the behavioral function of specific CHCs.

Methodology:

-

Preparation of Stimuli:

-

Solvent Washes: Decoys (e.g., dead insects of the same species or glass dummies) are washed with a solvent to remove their native CHCs.

-

Reconstitution: The washed decoys are then treated with the crude CHC extract, a specific fraction, or a synthetic version of the compound of interest (e.g., synthetic this compound).

-

-

Bioassay Arena:

-

A male insect is placed in an arena (e.g., a petri dish) with a treated decoy.

-

-

Behavioral Observation:

-

The male's behaviors are observed and recorded for a set period. Key behaviors to quantify include:

-

Antennal contact with the decoy

-

Courtship displays (e.g., wing fanning, abdominal curling)

-

Copulation attempts

-

-

-

Controls:

-

Positive controls may include unwashed decoys or decoys treated with the full female extract.

-

Negative controls include decoys treated only with the solvent.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and processes related to the study of methyl-branched alkanes in insect communication.

Caption: Conceptual signaling pathway for contact pheromones.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Importance of Methyl-Branched Cuticular Hydrocarbons for Successful Host Recognition by the Larval Ectoparasitoid Holepyris sylvanidis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Elucidating Structure-Bioactivity Relationships of Methyl-Branched Alkanes in the Contact Sex Pheromone of the Parasitic Wasp Lariophagus distinguendus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. The Importance of Methyl-Branched Cuticular Hydrocarbons for Successful Host Recognition by the Larval Ectoparasitoid Holepyris sylvanidis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Cuticular hydrocarbons as a tool for the identification of insect species: Puparial cases from Sarcophagidae - PMC [pmc.ncbi.nlm.nih.gov]

9-Methyltritriacontane as a Putative Semiochemical: A Technical Examination of Methyl-Branched Alkanes in Insect Communication

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Semiochemicals are chemical substances that carry information between organisms, playing a pivotal role in mediating interactions such as mate finding, host selection, and defense. A critical subclass of semiochemicals is pheromones, which facilitate communication between individuals of the same species. While volatile pheromones that act over long distances are well-studied, non-volatile contact pheromones, which are perceived upon physical contact, are equally crucial for behaviors like mate recognition and copulation initiation.

These contact pheromones are often components of the complex mixture of cuticular hydrocarbons (CHCs) that coat an insect's exoskeleton. CHCs are primarily composed of straight-chain alkanes, alkenes, and methyl-branched alkanes. The specific composition and ratio of these hydrocarbons can convey information about an individual's species, sex, age, and reproductive status.

This guide focuses on 9-methyltritriacontane, a methyl-branched alkane, as a representative of a class of compounds increasingly implicated in insect chemical communication. While direct evidence for the semiochemical role of this compound is limited in the currently available scientific literature, this document will provide a comprehensive overview of the function of methyl-branched alkanes as contact pheromones, with a particular focus on the longhorned beetles (family Cerambycidae), a group where these compounds are of known importance.

Chemical Properties of this compound

This compound is a long-chain saturated hydrocarbon with a methyl group at the ninth carbon position. Its fundamental chemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C34H70 |

| Molecular Weight | 478.92 g/mol |

| IUPAC Name | This compound |

| CAS Number | 58349-86-3 |

Methyl-Branched Alkanes as Contact Pheromones in Cerambycidae

The longhorned beetles (family Cerambycidae) are a diverse group of insects where chemical communication plays a vital role in their life cycle. While volatile, long-range pheromones have been identified in many species, there is growing evidence for the critical function of non-volatile, contact-based chemical cues in mate recognition.

Case Study: Monochamus galloprovincialis (Pine Sawyer Beetle)

Monochamus galloprovincialis is a significant pest of pine trees and the primary vector of the pine wood nematode. Research into its chemical ecology has revealed the presence of a contact sex pheromone on the cuticle of females. While the complete blend of active compounds has not been fully elucidated, studies have demonstrated that male beetles can distinguish between sexes based on cuticular chemical cues perceived by their antennae upon contact.

Solvent extracts of female cuticles, when applied to dead, washed females, were able to restore male mating behavior, confirming that the active compounds are non-volatile and present on the epicuticle. Analysis of the cuticular hydrocarbon profiles of male and female M. galloprovincialis has shown significant sexual dimorphism, with a number of compounds being present in different ratios between the sexes. These differences are believed to be the basis for mate recognition. Although a comprehensive list of all identified cuticular hydrocarbons for this specific species is not available in the cited literature, the general composition includes a mixture of n-alkanes and methyl-branched alkanes.

Quantitative Data on Cuticular Hydrocarbons in Cerambycidae

While specific quantitative data for this compound in a pheromonal context is not available, the following table presents a representative example of the classes of cuticular hydrocarbons found in a cerambycid beetle, Anoplophora glabripennis, to illustrate the complexity of these blends and the presence of methyl-branched alkanes.

| Compound Class | Relative Abundance (%) in Females | Relative Abundance (%) in Males |

| n-Alkanes | 45.3 | 52.1 |

| Monomethylalkanes | 35.8 | 31.5 |

| Dimethylalkanes | 18.9 | 16.4 |

Note: This data is illustrative of CHC profiles in Cerambycidae and is not specific to this compound.

Experimental Protocols

The identification and characterization of contact pheromones involve a combination of behavioral bioassays and analytical chemistry techniques.

Behavioral Bioassays for Contact Pheromones

A common experimental setup to demonstrate the presence of a contact sex pheromone is as follows:

-

Subject Preparation: Adult male beetles are isolated shortly after emergence to ensure sexual maturity and naivety.

-

Stimulus Preparation:

-

Positive Control: A freshly killed, intact female beetle.

-

Negative Control: A female beetle of the same age as the positive control is thoroughly washed with a non-polar solvent (e.g., hexane) to remove the cuticular lipids.

-

Reconstitution: The hexane extract from the washed female is reapplied to her cuticle.

-

-

Bioassay Arena: A simple arena, such as a Petri dish, is used to observe the interactions.

-

Procedure: A male beetle is introduced into the arena with one of the prepared female stimuli. The male's behaviors are observed and recorded for a set period. Key behaviors to note include antennal contact, mounting, and copulation attempts.

-

Data Analysis: The frequency and duration of mating behaviors in response to each stimulus are compared statistically. A significant increase in mating behavior towards the positive control and the reconstituted female compared to the negative control indicates the presence of a contact pheromone.

Extraction and Analysis of Cuticular Hydrocarbons

The chemical composition of the cuticular lipids is determined using the following methods:

-

Extraction:

-

Solvent Extraction: The entire insect or specific body parts are immersed in a non-polar solvent like hexane for a short period to dissolve the cuticular lipids. The solvent is then evaporated to concentrate the extract.

-

Solid-Phase Microextraction (SPME): A fused silica fiber coated with a stationary phase is wiped over the surface of the insect's cuticle to adsorb the CHCs directly. This method is less invasive and can sample specific body regions.

-

-

Analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS): The extracted CHCs are separated based on their boiling points and volatility using a gas chromatograph. The separated compounds are then ionized and fragmented in a mass spectrometer. The resulting mass spectra provide information about the molecular weight and structure of each compound, allowing for their identification.

-

Gas Chromatography-Flame Ionization Detection (GC-FID): This technique is used for the accurate quantification of the identified hydrocarbons.

-

Mandatory Visualizations

Caption: Experimental workflow for the identification of contact sex pheromones.

Caption: Logical pathway of mate recognition mediated by contact pheromones.

Conclusion

The study of contact pheromones, particularly the role of cuticular hydrocarbons, is a rapidly advancing field in chemical ecology. While the specific function of this compound as a semiochemical has yet to be definitively established in the scientific literature, its structural class—methyl-branched alkanes—is of clear importance in mediating close-range interactions in a variety of insect taxa, including the economically significant Cerambycidae.

The evidence from species such as Monochamus galloprovincialis underscores the role of complex CHC profiles in mate recognition. Future research should focus on the precise identification of the active components within these blends and the elucidation of the neural and molecular mechanisms of their perception. Such studies will not only enhance our fundamental understanding of insect communication but may also pave the way for the development of novel, species-specific pest management strategies that target these intricate chemical signaling systems. The synthesis of specific methyl-branched alkanes, including this compound, and their testing in rigorous behavioral and electrophysiological assays will be crucial in determining their potential as semiochemicals.

An In-depth Technical Guide to the Biosynthesis Pathway of Long-Chain Branched Alkanes in Insects

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the biosynthesis of long-chain branched alkanes, which are critical components of the insect cuticle, serving as a barrier against desiccation and as chemical signals.[1][2] This document details the enzymatic pathway, presents available quantitative data, outlines key experimental methodologies, and provides visual diagrams of the core processes.

The Biosynthesis Pathway of Long-Chain Branched Alkanes

Insects synthesize the majority of their cuticular hydrocarbons (CHCs) de novo in specialized cells called oenocytes.[3] The pathway is intricately linked with fatty acid metabolism and involves a series of enzymatic steps to produce very-long-chain fatty acyl-CoAs, which are then converted to aldehydes and finally to hydrocarbons.[2]

The biosynthesis of long-chain branched alkanes follows a multi-step enzymatic process:

-

Initiation with Fatty Acid Synthase (FAS): The process begins with the de novo synthesis of fatty acids by fatty acid synthase (FAS). For the creation of methyl-branched alkanes, the synthesis is initiated with a branched starter unit or incorporates methylmalonyl-CoA instead of malonyl-CoA during the elongation process.[4][5][6] This incorporation of methylmalonyl-CoA is a key step in introducing methyl branches into the hydrocarbon chain.[4][5]

-

Elongation of the Carbon Chain: The resulting acyl-CoA is then elongated by a series of membrane-bound fatty acid elongases (ELOs). Each cycle of elongation adds two carbon units to the growing acyl chain. The substrate specificity of the various ELOs contributes to the diversity of chain lengths observed in insect CHC profiles.[6][7]

-

Reduction to Aldehydes: The very-long-chain acyl-CoAs are subsequently reduced to their corresponding aldehydes by fatty acyl-CoA reductases (FARs).[8]

-

Oxidative Decarbonylation to Alkanes: The final step is the oxidative decarbonylation of the long-chain aldehydes to form hydrocarbons with one less carbon atom. This reaction is catalyzed by a cytochrome P450 enzyme of the CYP4G family.[9][10] This enzyme is highly expressed in the oenocytes and is crucial for the production of cuticular hydrocarbons.[10]

Diagram of the Biosynthesis Pathway

Caption: Biosynthesis pathway of long-chain branched alkanes in insects.

Quantitative Data

Table 1: Enzyme Kinetics of Metazoan Fatty Acid Synthase (mFAS) with Methylmalonyl-CoA

This table presents kinetic parameters for a metazoan FAS, which provides insight into the initial steps of branched-chain fatty acid synthesis. It is important to note that these data are not from an insect-specific enzyme but offer a relevant model.

| Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) |

| Acetyl-CoA | 3.8 ± 0.5 | 120 ± 10 | 0.05 |

| (R,S)-Methylmalonyl-CoA | 150 ± 20 | 8 ± 1 | 0.003 |

(Data adapted from studies on metazoan FAS and may not be fully representative of all insect species.)[4][5][11]

Note: There is a general lack of detailed kinetic data (Km, Vmax) for insect-specific elongases (ELOs), fatty acyl-CoA reductases (FARs), and cytochrome P450 (CYP4G) enzymes involved in branched-chain alkane synthesis in the reviewed literature.

Table 2: Relative Abundance of Major Methyl-Branched Alkanes in Selected Insect Species

The composition of cuticular hydrocarbons, including the relative abundance of different branched alkanes, varies significantly among insect species. This table provides examples from three well-studied species.

| Insect Species | Methyl-Branched Alkane | Relative Abundance (%) | Reference |

| Drosophila melanogaster | 7,11-Heptacosadiene | Major female CHC | [12] |

| 7-Tricosene | Major female CHC | [12] | |

| Blattella germanica | 3,11-Dimethylnonacosane | ~30-40% | [13][14] |

| 3,9-Dimethylnonacosane | ~10-15% | [13][14] | |

| Anopheles gambiae | Methyl-C31 | ~10-15% | [1][15][16] |

| Methyl-C29 | ~5-10% | [1][15][16] |

(Relative abundances are approximate and can vary based on age, sex, and environmental conditions.)

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biosynthesis of long-chain branched alkanes in insects.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Cuticular Hydrocarbons

This protocol is for the extraction and analysis of CHCs from insect cuticles.

1. Sample Preparation:

-

For each sample, place the insect(s) (e.g., two puparia or a single adult) into a 2 mL glass GC vial.[17]

-

Submerge the sample in 350-500 µL of hexane for 10-15 minutes to extract the cuticular hydrocarbons.[17]

-

Carefully transfer the hexane extract to a clean 2 mL vial.

-

Evaporate the solvent completely, for example, under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a small volume of hexane (e.g., 30 µL) before analysis.[17]

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 6890N or similar, coupled to a mass selective detector.

-

Column: Restek Rxi-1MS capillary column (30 m × 0.25 mm ID, 0.25 μm film thickness) or equivalent.[17]

-

Injector: Split/splitless injector at 250°C.[17]

-

Carrier Gas: Helium at a constant flow of 1 mL/min.[17]

-

Oven Temperature Program:

-

Hold at 50°C for 2 minutes.

-

Ramp to 200°C at 25°C/min.

-

Ramp to 260°C at 3°C/min.

-

Ramp to 320°C at 20°C/min and hold for 2 minutes.[17]

-

-

Mass Spectrometer: Operated in Electron Ionization (EI) mode at 70 eV, scanning from m/z 40 to 500.[17]

3. Data Analysis:

-

Identify hydrocarbons using a library search (e.g., NIST), diagnostic fragmented ions, and Kovats retention indices.[17]

-

Quantify the relative abundance of each hydrocarbon by integrating the peak areas in the chromatogram.

RNA Interference (RNAi) for Gene Function Analysis

This generalized protocol outlines the steps for knocking down the expression of genes involved in CHC biosynthesis.

1. dsRNA Synthesis (In Vitro Transcription):

-

Design primers with a T7 promoter sequence (TAATACGACTCACTATAGGG) at the 5' end to amplify a 300-600 bp region of the target gene from cDNA.[17]

-

Perform PCR to generate the DNA template.

-

Use a commercially available in vitro transcription kit (e.g., MEGAscript™ T7 Kit) to synthesize sense and antisense RNA strands from the PCR template.[18][19]

-

Anneal the sense and antisense strands to form dsRNA by heating to 95°C and slowly cooling to room temperature.

-

Purify the dsRNA and determine its concentration.

2. dsRNA Injection:

-

Anesthetize insects by chilling on ice.

-

Use a microinjection system to inject a small volume (e.g., 50-100 nL) of dsRNA solution (typically 1-4 µg/µL) into the insect's thorax or abdomen.

-

Inject a control group with dsRNA targeting a non-related gene (e.g., GFP) or with the injection buffer alone.

3. Analysis of Gene Knockdown and Phenotype:

-

After a suitable incubation period (e.g., 3-5 days), dissect the oenocytes or use the whole insect for RNA extraction and quantitative real-time PCR (qRT-PCR) to confirm the knockdown of the target gene.

-

Analyze the CHC profile of the treated insects using the GC-MS protocol described above to determine the effect of the gene knockdown on branched-alkane biosynthesis.

General Principles of Other Key Experimental Techniques

1. Radiolabeling Studies:

-

Principle: To trace the metabolic fate of precursors in the biosynthesis pathway.

-

Methodology: Insects are injected with a radiolabeled precursor, such as [1-¹⁴C]propionate (for methyl-branched chains) or [1-¹⁴C]acetate. After an incubation period, the cuticular lipids are extracted and separated by thin-layer chromatography (TLC) or gas chromatography. The radioactivity in the different lipid fractions is then quantified to determine the incorporation of the label into the final hydrocarbon products.

2. Enzyme Assays:

-

Principle: To measure the activity and substrate specificity of the enzymes involved in the pathway.

-

Methodology: Microsomal preparations from oenocytes or heterologously expressed enzymes are used. For example, a FAR assay could involve incubating the enzyme preparation with a fatty acyl-CoA substrate and a reducing agent (e.g., NADPH), and then quantifying the resulting fatty alcohol product by GC-MS. For CYP4G, an assay would involve providing a long-chain aldehyde substrate and monitoring the formation of the corresponding alkane.[9]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for identifying and characterizing genes involved in the biosynthesis of long-chain branched alkanes.

Caption: Experimental workflow for gene identification and characterization.

References

- 1. Isolation and transcriptomic analysis of Anopheles gambiae oenocytes enables the delineation of hydrocarbon biosynthesis | eLife [elifesciences.org]

- 2. Genetic architecture of natural variation in cuticular hydrocarbon composition in Drosophila melanogaster | eLife [elifesciences.org]

- 3. The Development and Functions of Oenocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Expression of Elongase‐ and Desaturase‐Encoding Genes Shapes the Cuticular Hydrocarbon Profiles of Honey Bees - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pnas.org [pnas.org]

- 10. Insights into unique features of Drosophila CYP4G enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative Trait Loci for Cuticular Hydrocarbons Associated With Sexual Isolation Between Drosophila simulans and D. sechellia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Identification and composition of cuticular hydrocarbons of the major Afrotropical malaria vector Anopheles gambiae s.s. (Diptera: Culicidae): analysis of sexual dimorphism and age-related changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. dsRNA synthesis | DRSC/TRiP Functional Genomics Resources & DRSC-BTRR [fgr.hms.harvard.edu]

- 18. researchgate.net [researchgate.net]

- 19. Preparation of dsRNAs for RNAi by In Vitro Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Occurrence of 9-Methyltritriacontane in Plant Epicuticular Wax

Abstract

Plant epicuticular wax is a complex mixture of hydrophobic compounds that forms the outermost layer of the plant cuticle, playing a crucial role in protecting the plant from various environmental stresses. Among the diverse chemical constituents of this wax are very-long-chain alkanes, including methyl-branched alkanes such as this compound. This technical guide provides a comprehensive overview of the occurrence, quantitative analysis, and biosynthesis of this compound in the epicuticular wax of plants. Detailed experimental protocols for its extraction and analysis are presented, along with a proposed biosynthetic pathway. This information is of significant value to researchers in the fields of plant science, natural product chemistry, and drug development, offering insights into the chemical ecology of plant surfaces and potential new avenues for the discovery of bioactive compounds.

Introduction

The epicuticular wax layer of plants is a critical interface between the plant and its environment. Composed primarily of very-long-chain fatty acids and their derivatives, such as alkanes, alcohols, aldehydes, ketones, and esters, this waxy coating serves as a protective barrier against uncontrolled water loss, UV radiation, and pathogen attack. The composition of epicuticular wax is highly variable among plant species and is influenced by environmental conditions.

Branched-chain alkanes, a less common but significant class of wax components, are thought to influence the physical properties of the wax layer, such as its crystallinity and permeability. This compound, a C34 methyl-branched alkane, has been identified in the epicuticular wax of various plant species, particularly within the Solanaceae family. Understanding the distribution, biosynthesis, and function of this compound can provide valuable insights into plant adaptation and may reveal novel bioactive molecules with potential applications in medicine and agriculture.

Occurrence and Quantitative Data

While straight-chain alkanes, particularly those with odd carbon numbers like hentriacontane (C31) and tritriacontane (C33), are often the most abundant alkanes in plant epicuticular wax, methyl-branched alkanes such as this compound can also be present in significant quantities in certain species. The Solanaceae family, which includes tobacco (Nicotiana spp.), is a notable source of branched alkanes.

For instance, studies on the epicuticular wax of Nicotiana glauca (tree tobacco) have shown that its wax is predominantly composed of n-hentriacontane (C31), often representing over 75% of the total wax load.[1] While specific quantitative data for this compound in N. glauca is not extensively reported in publicly available literature, the presence of various branched alkanes in the epicuticular wax of other Solanaceae species, such as Cestrum nocturnum, has been documented, suggesting that methyl-branched alkanes are a characteristic feature of this plant family.

A detailed quantitative analysis of the n-alkane profile of Cestrum nocturnum leaves revealed a range of alkanes from n-C18 to n-C34, with hentriacontane (n-C31) being the major component. Although this particular study did not identify this compound, it highlights the diversity of alkanes within the Solanaceae family and the potential for the presence of branched isomers.

Table 1: Quantitative Data of n-Alkanes in the Epicuticular Wax of Cestrum nocturnum

| n-Alkane | Retention Time (min) | Relative Abundance (%) |

| Octadecane (n-C18) | 7.678 | 0.27 |

| Nonadecane (n-C19) | 9.676 | 0.13 |

| Eicosane (n-C20) | 11.702 | 0.62 |

| Heneicosane (n-C21) | 13.692 | 1.31 |

| Docosane (n-C22) | 15.510 | 5.31 |

| Tricosane (n-C23) | 17.472 | 11.04 |

| Tetracosane (n-C24) | 19.236 | 14.68 |

| Pentacosane (n-C25) | 20.934 | 13.49 |

| Hexacosane (n-C26) | 22.563 | 10.29 |

| Heptacosane (n-C27) | 24.129 | 7.09 |

| Octacosane (n-C28) | 25.630 | 4.33 |

| Nonacosane (n-C29) | 27.088 | 0.29 |

| Triacontane (n-C30) | 28.635 | 2.62 |

| Hentriacontane (n-C31) | 30.443 | 15.47 |

| Dotriacontane (n-C32) | 32.592 | 1.83 |

| Tritriacontane (n-C33) | 35.197 | 3.75 |

| Tetratriacontane (n-C34) | - | - |

Source: Adapted from Chowdhury et al., (2010). Note: The original study did not report the retention time or relative abundance for tetratriacontane.

Further research is required to establish a comprehensive database of the quantitative occurrence of this compound across a wider range of plant species.

Experimental Protocols

The analysis of this compound in plant epicuticular wax involves two main stages: extraction of the wax from the plant surface and subsequent analysis of the extract by gas chromatography-mass spectrometry (GC-MS).

Epicuticular Wax Extraction

A common and effective method for the selective extraction of epicuticular wax is through brief immersion of the plant material in a non-polar solvent.

Materials:

-

Fresh plant leaves

-

Hexane or chloroform (analytical grade)

-

Glass beakers

-

Filter paper (Whatman No. 1)

-

Rotary evaporator

-

Glass vials

Protocol:

-

Collect fresh, mature leaves from the plant of interest.

-

Carefully dip a known surface area of the leaves into a beaker containing hexane or chloroform for 30-60 seconds. The brief immersion time is crucial to minimize the extraction of intracuticular waxes and cellular lipids.

-

Remove the leaves and allow the solvent to drip back into the beaker.

-

Filter the solvent extract through Whatman No. 1 filter paper to remove any solid debris.

-

Concentrate the filtrate to dryness using a rotary evaporator at a temperature below 40°C.

-

Redissolve the dried wax residue in a known volume of hexane or chloroform and transfer to a glass vial for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the method of choice for the separation, identification, and quantification of individual components within the complex mixture of epicuticular wax.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for high-temperature analysis (e.g., DB-5ms, HP-5ms)

GC-MS Parameters (Example):

-

Injector Temperature: 280°C

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes

-

Ramp 1: 10°C/min to 200°C, hold for 2 minutes

-

Ramp 2: 3°C/min to 320°C, hold for 30 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

MS Transfer Line Temperature: 290°C

-

Ion Source Temperature: 230°C

-

Electron Ionization Energy: 70 eV

-

Mass Scan Range: m/z 50-600

Identification and Quantification:

-

Identification: The identification of this compound is achieved by comparing its mass spectrum and retention index with that of an authentic standard or with reference spectra from mass spectral libraries (e.g., NIST, Wiley). The mass spectrum of this compound will show a characteristic molecular ion peak (M+) and fragmentation pattern.

-

Quantification: The quantification of this compound is performed by integrating the peak area of the corresponding chromatogram. An internal standard (e.g., n-tetracosane) should be added to the sample before injection to correct for variations in injection volume and instrument response. A calibration curve is constructed using known concentrations of an authentic this compound standard to determine the absolute amount of the compound in the sample.

Biosynthesis of this compound

The biosynthesis of very-long-chain methyl-branched alkanes in plants is an extension of the fatty acid synthase (FAS) and elongation (FAE) pathways. The carbon backbone is assembled in the plastids and subsequently elongated in the endoplasmic reticulum. The branching is believed to occur through the incorporation of a methylmalonyl-CoA extender unit instead of a malonyl-CoA unit during the elongation process.

Proposed Biosynthetic Pathway

The proposed pathway for the biosynthesis of this compound begins with the de novo synthesis of C16 and C18 fatty acids in the plastid. These are then exported to the endoplasmic reticulum and elongated to very-long-chain fatty acids (VLCFAs).

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Pathway Elucidation

Elucidating the specific enzymes and regulatory mechanisms involved in this compound biosynthesis requires a multi-faceted approach.

Caption: Experimental workflow for elucidating the biosynthetic pathway.

Conclusion

This compound is a methyl-branched alkane found in the epicuticular wax of certain plant species, particularly within the Solanaceae family. While its precise function is still under investigation, it likely plays a role in modulating the physical properties of the wax layer and may be involved in plant-insect or plant-pathogen interactions. This guide has provided an overview of its occurrence, detailed protocols for its extraction and analysis, and a proposed biosynthetic pathway. Further research, including broader surveys of its distribution in the plant kingdom and detailed molecular studies of its biosynthesis, will be crucial to fully understand the significance of this and other branched-chain alkanes in plant biology. The methodologies and information presented here serve as a valuable resource for researchers and professionals in plant science and natural product discovery.

References

The Role of Methyl-Branched Alkanes in Insect Desiccation Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Insects, with their high surface-area-to-volume ratio, are particularly vulnerable to water loss.[1][2] A critical adaptation for terrestrial life is the cuticular hydrocarbon (CHC) layer, a waxy coating that acts as a primary barrier against desiccation.[2][3] This guide delves into the specific function of methyl-branched alkanes (mbCHCs), a key component of the CHC profile, in conferring desiccation resistance. Through a comprehensive review of current research, this document provides quantitative data, detailed experimental protocols, and visual representations of the biosynthetic and regulatory pathways governing mbCHC production. This information is intended to serve as a valuable resource for researchers investigating insect physiology, chemical ecology, and for professionals in drug development exploring novel pest control strategies that target insect water balance.

The Critical Role of Methyl-Branched Alkanes in Waterproofing

The insect cuticle is covered by a complex mixture of lipids, primarily composed of straight-chain alkanes (n-alkanes), alkenes, and methyl-branched alkanes.[2][4] While all CHCs contribute to the hydrophobicity of the cuticle, the structure and composition of these molecules significantly impact their waterproofing efficacy.[2] Methyl-branched alkanes, characterized by the presence of one or more methyl groups along the carbon chain, play a crucial role in desiccation resistance.[2][4]

The waterproofing ability of the CHC layer is largely determined by its physical properties, such as melting point and viscosity.[5] Longer chain hydrocarbons and those with fewer branches or double bonds tend to have higher melting points and can pack more tightly, forming a more effective barrier against water evaporation.[2] However, a purely solid wax layer would be brittle and prone to cracking with insect movement. Methyl-branching introduces a degree of disorder into the hydrocarbon matrix, lowering the melting point compared to their straight-chain counterparts of similar carbon number.[6] This results in a semi-fluid, flexible wax layer that can effectively coat the insect's body and maintain its integrity during activity.

Recent studies have demonstrated a strong positive correlation between the chain length of mbCHCs and the level of desiccation resistance across different insect species, particularly in Drosophila.[2][4] Insects inhabiting more arid environments tend to possess longer-chain mbCHCs in their cuticular profiles.[2] This suggests that the evolution of longer mbCHCs is a key adaptive strategy for survival in dry conditions.[2]

Quantitative Data on Methyl-Branched Alkanes and Desiccation Resistance

The following tables summarize quantitative data from studies on Drosophila species, illustrating the correlation between the abundance and chain length of specific methyl-branched alkanes and desiccation resistance, measured as the time until death in a dry environment.

Table 1: Correlation between the Quantity of Specific Methyl-Branched Alkanes and Desiccation Resistance in Drosophila Species

| Methyl-Branched Alkane | Sex | Correlation with Desiccation Resistance | p-value | Reference |

| 2-methylhexacosane (2MeC26) | Male | Negative (r = -0.4) | < 0.001 | [4] |

| 2-methylhexacosane (2MeC26) | Female | No significant correlation | 0.1 | [4] |

| 2-methyloctacosane (2MeC28) | Male | Positive (r = 0.4) | < 0.001 | [4] |

| 2-methyloctacosane (2MeC28) | Female | Positive (r = 0.4) | < 0.001 | [4] |

| 2-methyltriacontane (2MeC30) | Male | No significant correlation | 0.2 | [4] |

| 2-methyltriacontane (2MeC30) | Female | Positive (r = 0.2) | 0.009 | [4] |

Table 2: Effect of Topically Applied Synthetic Methyl-Branched Alkanes on the Desiccation Resistance of Drosophila melanogaster (CHC-deficient flies) *

| Coated mbCHC | Sex | Mean Desiccation Resistance (hours) | Standard Error | Reference |

| 2-methylhexacosane (2MeC26) | Female | 12.5 | 0.5 | [4] |

| 2-methylhexacosane (2MeC26) | Male | 15.2 | 0.6 | [4] |

| 2-methyloctacosane (2MeC28) | Female | 14.8 | 0.4 | [4] |

| 2-methyloctacosane (2MeC28) | Male | 17.1 | 0.5 | [4] |

| 2-methyltriacontane (2MeC30) | Female | 16.2 | 0.6 | [4] |

| 2-methyltriacontane (2MeC30) | Male | 18.5 | 0.7 | [4] |

*Flies genetically engineered to lack their native CHCs.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of methyl-branched alkanes in insect desiccation resistance.

Cuticular Hydrocarbon Extraction

This protocol describes a standard method for extracting CHCs from insect cuticles for subsequent analysis.

Materials:

-

Glass vials (2 mL) with Teflon-lined caps

-

Hexane (analytical grade)

-

Forceps

-

Nitrogen gas stream or a gentle vacuum evaporator

-

Insects of interest

Procedure:

-

Collect a known number of insects (e.g., 5-10 individuals, depending on size) and freeze them at -20°C to euthanize and preserve them.

-

Place the frozen insects into a clean 2 mL glass vial.

-

Add a sufficient volume of hexane to completely submerge the insects (typically 500 µL to 1 mL).

-

Gently agitate the vial for 5-10 minutes to ensure thorough extraction of the surface lipids.

-

Using clean forceps, carefully remove the insects from the vial.

-

Evaporate the hexane solvent from the extract under a gentle stream of nitrogen gas or using a vacuum evaporator until the sample is completely dry.

-

Resuspend the dried hydrocarbon extract in a small, known volume of hexane (e.g., 50 µL) for analysis.

-

Store the extract at -20°C until analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the general parameters for analyzing CHC composition using GC-MS.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

A non-polar capillary column (e.g., DB-5ms, HP-5ms)

GC Parameters (Example):

-

Injector Temperature: 280°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes

-

Ramp 1: Increase to 200°C at a rate of 20°C/min

-

Ramp 2: Increase to 320°C at a rate of 5°C/min, hold for 10 minutes

-

-

MS Parameters:

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Mass Range: m/z 40-600

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Data Analysis:

-

Individual CHC components are identified by comparing their mass spectra and retention times with those of authentic standards and by interpreting the fragmentation patterns. The position of methyl branches can be determined by characteristic fragment ions.

Desiccation Resistance Assay

This protocol describes a common method for quantifying an insect's ability to survive in a dry environment.

Materials:

-

Desiccator chambers or sealed containers

-

A desiccant (e.g., silica gel, anhydrous calcium sulfate)

-

Hygrometer to monitor relative humidity

-

Controlled temperature incubator

Procedure:

-

Prepare the desiccation chambers by placing a layer of desiccant at the bottom. The relative humidity should be maintained at a low level (e.g., <10%).

-

Acclimate the insects to the experimental temperature for a set period (e.g., 24 hours) with access to food and water.

-

Place a known number of insects (e.g., 20-30 individuals) into each desiccation chamber without food or water.

-

Record the time of introduction.

-

Monitor the survival of the insects at regular intervals (e.g., every hour). An insect is considered dead if it is immobile and does not respond to gentle prodding.

-

Record the time of death for each individual.

-

Calculate the mean or median survival time for each experimental group.

Visualization of Biosynthetic and Regulatory Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways involved in the production and regulation of methyl-branched alkanes in insects.

Biosynthesis of Methyl-Branched Alkanes

Caption: Biosynthesis of methyl-branched alkanes in insect oenocytes.

Hormonal Regulation of Cuticular Hydrocarbon Biosynthesis

Caption: Hormonal regulation of CHC biosynthesis in response to stress.

Conclusion and Future Directions

Methyl-branched alkanes are integral to the survival of terrestrial insects, providing a crucial defense against desiccation. The length and abundance of these molecules are finely tuned to the environmental conditions an insect experiences, highlighting their evolutionary significance. A thorough understanding of the biosynthesis and regulation of mbCHCs opens avenues for the development of novel and specific insect control strategies. For instance, inhibitors targeting key enzymes in the biosynthetic pathway, such as fatty acid synthases or elongases, could disrupt the integrity of the cuticular hydrocarbon layer, leading to increased water loss and mortality. Further research into the signaling pathways that regulate CHC production in response to environmental cues will provide a more complete picture of this vital physiological process and may reveal additional targets for intervention. The data and protocols presented in this guide offer a solid foundation for researchers and professionals to advance our knowledge in this critical area of insect biology.

References

- 1. Isolation and transcriptomic analysis of Anopheles gambiae oenocytes enables the delineation of hydrocarbon biosynthesis | eLife [elifesciences.org]

- 2. Desiccation resistance differences in Drosophila species can be largely explained by variations in cuticular hydrocarbons | eLife [elifesciences.org]

- 3. Cuticular hydrocarbons promote desiccation resistance by preventing transpiration in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Desiccation resistance differences in Drosophila species can be largely explained by variations in cuticular hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

Unveiling 9-Methyltritriacontane: A Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Methyltritriacontane, a saturated branched-chain hydrocarbon, is a component of the complex mixture of lipids found on the cuticle of various insects. Its discovery is intrinsically linked to the broader study of insect chemical ecology, particularly in the investigation of cuticular hydrocarbons (CHCs) and their role in preventing desiccation and mediating chemical communication. This technical guide provides a comprehensive overview of the discovery, initial isolation, and chemical characterization of this compound, with a focus on its origin from the German cockroach, Blattella germanica. Detailed experimental protocols for its extraction and purification are presented, alongside a summary of its key chemical data.

Introduction: The World of Insect Cuticular Hydrocarbons

Insects possess a waxy outer layer on their cuticle, primarily composed of a complex mixture of hydrocarbons. These cuticular hydrocarbons (CHCs) are crucial for survival, serving as a barrier against water loss and protecting the insect from environmental stressors. Furthermore, CHCs play a vital role in chemical communication, acting as pheromones to signal species, sex, and social status. The study of these compounds has provided significant insights into insect biology, behavior, and evolution.

This compound is one such methyl-branched hydrocarbon that has been identified as a component of the CHC profile of several insect species, most notably the German cockroach, Blattella germanica. While the precise initial discovery and isolation of this specific compound are not detailed in a singular, seminal publication, its identification emerged from systematic studies characterizing the cuticular lipids of insects. The reference to its origin from the work of J. Klune at the USDA's Insect Chemical Ecology Laboratory points to its significance within the field of entomological research.

Chemical Properties of this compound

A summary of the fundamental chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₃₄H₇₀ |

| Molecular Weight | 478.92 g/mol |

| CAS Number | 58349-86-3 |

| IUPAC Name | This compound |

| Structure | A 33-carbon chain with a methyl group at the 9th position |

Experimental Protocols: Isolation and Identification

The isolation of this compound from its natural source involves a multi-step process of extraction, fractionation, and analysis. The following protocol is a representative methodology for the isolation of methyl-branched hydrocarbons from insects, based on established techniques in the field.

Insect Rearing and Sample Collection

Blattella germanica are reared in controlled laboratory conditions (e.g., 27±1°C, 12:12 h light:dark cycle) and provided with a standard diet and water. Adult insects are selected for CHC extraction.

Extraction of Cuticular Hydrocarbons

-

Solvent Extraction: A group of adult cockroaches (typically 20-30 individuals) is immersed in a non-polar solvent such as hexane or pentane for a short duration (5-10 minutes). This process dissolves the lipids from the cuticular surface without extracting internal lipids.

-

Filtration and Concentration: The solvent extract is filtered to remove any particulate matter. The filtrate is then concentrated under a gentle stream of nitrogen to reduce the volume.

Fractionation and Purification

-

Column Chromatography: The concentrated lipid extract is subjected to column chromatography on silica gel.

-

The column is first eluted with a non-polar solvent (e.g., hexane) to separate the hydrocarbons from more polar lipids.

-

The hydrocarbon fraction is collected.

-

-

Urea Adduction (for separation of branched from straight-chain alkanes):

-

The hydrocarbon fraction is dissolved in a minimal amount of a suitable solvent (e.g., chloroform).

-

A saturated solution of urea in methanol is added, and the mixture is heated to dissolve the components, then allowed to cool slowly.

-

Straight-chain alkanes form crystalline inclusion complexes (adducts) with urea, while branched-chain alkanes (like this compound) remain in the liquid phase.

-

The mixture is filtered to separate the urea adducts. The liquid filtrate, enriched in branched alkanes, is collected.

-

The filtrate is washed with water to remove urea and methanol, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

Analysis and Identification

-

Gas Chromatography-Mass Spectrometry (GC-MS): The purified branched-chain hydrocarbon fraction is analyzed by GC-MS.

-

The sample is injected into a gas chromatograph equipped with a capillary column suitable for hydrocarbon analysis (e.g., DB-5ms).

-

The retention time of the compound is compared with that of an authentic standard of this compound.

-

The mass spectrum is recorded and compared with the known mass spectrum of this compound from a reference library (e.g., NIST). The mass spectrum will show characteristic fragmentation patterns for a methyl-branched alkane.

-

Quantitative Data

The relative abundance of this compound in the CHC profile of Blattella germanica can vary depending on factors such as age, sex, and environmental conditions. Quantitative analysis is typically performed using gas chromatography with a flame ionization detector (GC-FID), with an internal standard for accurate quantification.

| Compound | Typical Relative Abundance in B. germanica CHC Profile |

| This compound | Varies, often a minor to moderately abundant component |

| Other n-alkanes | Present in varying amounts |

| Other methyl-branched alkanes | Present in varying amounts |

| Dimethyl-branched alkanes | Present in varying amounts |

Logical Workflow and Diagrams

The overall process for the isolation and identification of this compound can be visualized as a logical workflow.

Caption: Experimental workflow for the isolation and identification of this compound.

Signaling Pathways and Biological Role

As a cuticular hydrocarbon, this compound is not directly involved in intracellular signaling pathways in the traditional sense. Its primary biological roles are structural and communicative:

-

Waterproofing: It contributes to the overall hydrophobicity of the insect cuticle, preventing water loss.

-

Chemical Communication: As a component of the CHC profile, it likely plays a role in intraspecific recognition, such as nestmate recognition or signaling of reproductive status, although its specific function in this context is part of a complex chemical signature rather than a standalone pheromone.

The biosynthesis of methyl-branched hydrocarbons in insects is a complex enzymatic process.

Caption: Simplified biosynthetic pathway of a methyl-branched hydrocarbon.

Conclusion

This compound, a methyl-branched alkane found on the cuticle of insects like Blattella germanica, is a molecule of interest in the fields of chemical ecology and entomology. Its discovery and study are intertwined with the broader exploration of insect cuticular hydrocarbons. The experimental protocols outlined in this guide provide a framework for the isolation and identification of this and similar compounds, paving the way for further research into their precise biological functions and potential applications. As our understanding of the intricate chemical world of insects deepens, so too will our appreciation for the role of individual molecules like this compound.

Methodological & Application

Synthesis of 9-Methyltritriacontane as a Chemical Standard: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 9-Methyltritriacontane, a long-chain branched alkane valuable as a chemical standard in various analytical applications, including mass spectrometry and chromatography. The synthesis is achieved through a robust three-step process commencing with the preparation of the key intermediate, 2-pentacosanone, from tricosanoic acid. A subsequent Grignard reaction with octylmagnesium bromide yields the tertiary alcohol, 9-methyl-9-tritriacontanol. The final step involves the deoxygenation of this alcohol to the target alkane, this compound. Detailed experimental protocols, tabulated quantitative data, and a complete workflow diagram are provided to facilitate replication in a laboratory setting.

Introduction

Long-chain branched alkanes are important compounds in various fields of chemical and biological research. This compound, with its defined structure and high molecular weight, serves as an excellent internal standard for the analysis of complex hydrocarbon mixtures, such as petroleum fractions and biological lipids. Its purity and well-characterized properties are crucial for accurate quantification and identification of analytes. This application note outlines a reliable synthetic route to obtain high-purity this compound.

Overall Synthesis Workflow

The synthesis of this compound is accomplished via a three-stage process as depicted in the workflow diagram below.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Stage 1: Synthesis of 2-Pentacosanone

This stage involves the conversion of tricosanoic acid to its acid chloride, followed by a reaction with a Grignard reagent to yield the long-chain ketone.

1.1. Preparation of Tricosanoyl Chloride

-

Materials: Tricosanoic acid, Thionyl chloride (SOCl₂), Dry toluene.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend tricosanoic acid (1.0 eq) in dry toluene.

-

Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl gas ceases.

-

Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to obtain crude tricosanoyl chloride, which can be used in the next step without further purification.

-

1.2. Synthesis of 2-Pentacosanone

-

Materials: Tricosanoyl chloride, Methylmagnesium bromide (CH₃MgBr) solution in THF, Dry THF.

-

Procedure:

-

Dissolve the crude tricosanoyl chloride (1.0 eq) in dry THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add methylmagnesium bromide (1.1 eq) to the cooled solution while stirring vigorously.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., hexane or ethanol) to yield pure 2-pentacosanone.

-

Stage 2: Grignard Reaction to form 9-Methyl-9-tritriacontanol

This stage involves the formation of an octyl Grignard reagent and its subsequent reaction with 2-pentacosanone.

2.1. Preparation of Octylmagnesium Bromide

-

Materials: 1-Bromooctane, Magnesium turnings, Dry THF, Iodine crystal (as an initiator).

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to the flask.

-

Add a small portion of a solution of 1-bromooctane (1.0 eq) in dry THF to the magnesium turnings.

-

Initiate the reaction by gentle heating if necessary. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.

-

Add the remaining 1-bromooctane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

2.2. Synthesis of 9-Methyl-9-tritriacontanol

-

Materials: 2-Pentacosanone, Octylmagnesium bromide solution in THF, Dry THF.

-

Procedure:

-

Dissolve 2-pentacosanone (1.0 eq) in dry THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the freshly prepared octylmagnesium bromide solution (1.2 eq) to the ketone solution via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction by TLC until the starting ketone is consumed.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 9-methyl-9-tritriacontanol. The crude product can be purified by column chromatography if necessary.

-

Stage 3: Deoxygenation to this compound (Barton-McCombie Reaction)

This final stage converts the tertiary alcohol to the target alkane.

3.1. Formation of the Xanthate Ester

-

Materials: 9-Methyl-9-tritriacontanol, Sodium hydride (NaH), Carbon disulfide (CS₂), Methyl iodide (CH₃I), Dry THF.

-